4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms and a trifluoromethyl group in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which are essential for its use in synthetic chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the fluorine and hydroxyl groups . Another method includes the use of Selectfluor® for the preparation of substituted fluoropyridines .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes. For example, the Suzuki–Miyaura cross-coupling reaction is widely applied due to its mild reaction conditions and high yield . This method utilizes palladium catalysts and boron reagents to form carbon-carbon bonds, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aminopyridines, tetramethylbiphenyls, and other fluorinated derivatives .
Scientific Research Applications
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the fluorine and hydroxyl groups.
4-(Trifluoromethyl)pyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-fluoropyridine: Similar but does not contain the trifluoromethyl group, affecting its chemical properties and applications.
Uniqueness
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine is unique due to the combination of fluorine, hydroxyl, and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as increased stability, reactivity, and binding affinity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-3-1-2-11-5(4(3)12)6(8,9)10/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQVCKBMMIHYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276546 | |
Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227595-03-0 | |
Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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